molecular formula C19H18N2O5S B2580045 Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate CAS No. 477567-89-8

Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2580045
CAS No.: 477567-89-8
M. Wt: 386.42
InChI Key: TZSHZAJBCWPJOV-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiophene ring, a benzamido group, and a pyrrolidinone moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as triethylamine. This reaction forms the benzamido intermediate.

    Thiophene Ring Formation: The benzamido intermediate is then reacted with 3-methylthiophene-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired thiophene ring structure.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: LiAlH4, dry ether, reflux.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted amides or thiophenes.

Scientific Research Applications

Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By interacting with these targets, the compound can influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate stands out due to its unique combination of a thiophene ring and a benzamido group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

ethyl 5-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-3-26-19(25)17-11(2)10-14(27-17)20-18(24)12-4-6-13(7-5-12)21-15(22)8-9-16(21)23/h4-7,10H,3,8-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSHZAJBCWPJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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